molecular formula C10H17N3O2 B1445613 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole CAS No. 1311254-41-7

3-(Boc-amino)-4,5-dimethyl-1H-pyrazole

Cat. No. B1445613
M. Wt: 211.26 g/mol
InChI Key: KQPPPGWIAJAPHY-UHFFFAOYSA-N
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Description

The compound “3-(Boc-amino)-4,5-dimethyl-1H-pyrazole” likely contains a Boc-protected amino group . Boc, or tert-butyl carbamate, is a protecting group used in organic synthesis. It’s often used to protect an amino function during the synthesis of multifunctional targets .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is usually conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Chemical Reactions Analysis

Boc groups are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions .

Scientific Research Applications

Overview of Pyrazole Derivatives

Pyrazole derivatives, including compounds like 3-(Boc-amino)-4,5-dimethyl-1H-pyrazole, play a crucial role in medicinal chemistry due to their wide range of biological activities. These compounds are known for their applications in developing drugs with anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole derivatives often involves steps like condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These synthetic strategies enable the creation of heterocyclic compounds with pyrazole moieties, which are valuable for designing new biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Pyrazole Analogs in Drug Development

Research on pyrazole analogs has identified them as potential candidates for various medicinal applications, including anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, hypoglycemic, and as inhibitors of enzymes like monoamine oxidase (MAO). Despite some pyrazole-based drugs being withdrawn from the market due to side effects, the continuous development of new candidates with improved efficacy and reduced adverse effects is notable. These findings underscore the therapeutic potential of pyrazole derivatives in drug discovery and development (Ganguly & Jacob, 2017).

Pyrazoline Derivatives and Their Therapeutic Applications

Pyrazolines, closely related to pyrazoles, exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These derivatives also show promise as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, and as inhibitors of nitric oxide synthase, among other effects. The diversity of pyrazoline derivatives' biological activities highlights their significance in pharmaceutical chemistry and their potential as templates for developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).

Future Directions

The use of Boc groups in the protection of amines continues to be an important area of study in organic synthesis . Future research may focus on developing more efficient methods for the formation and removal of Boc groups, as well as exploring their use in the synthesis of complex organic molecules .

properties

IUPAC Name

tert-butyl N-(4,5-dimethyl-1H-pyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-6-7(2)12-13-8(6)11-9(14)15-10(3,4)5/h1-5H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPPPGWIAJAPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146899
Record name Carbamic acid, N-(4,5-dimethyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-amino)-4,5-dimethyl-1H-pyrazole

CAS RN

1311254-41-7
Record name Carbamic acid, N-(4,5-dimethyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311254-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4,5-dimethyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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